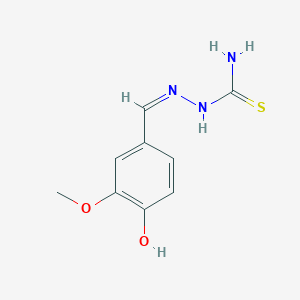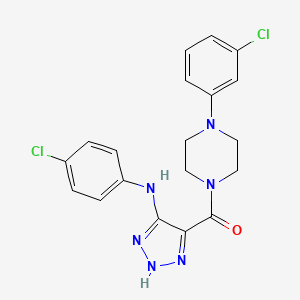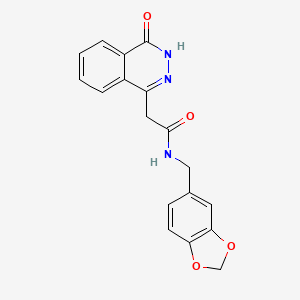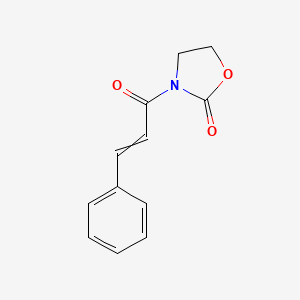
1-(4-Hydroxy-3-methoxybenzylidene)-3-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- typically involves the reaction of thiosemicarbazide with 4-hydroxy-3-methoxybenzaldehyde in the presence of an appropriate solvent such as ethanol . The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiosemicarbazides .
科学的研究の応用
Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- has several scientific research applications:
作用機序
The mechanism of action of Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a radical scavenger, neutralizing free radicals and reducing oxidative stress.
Anticancer Activity: It targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor cell survival, inducing apoptosis, and causing cell cycle arrest.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
類似化合物との比較
Hydrazinecarbothioamide, 2-[ (4-hydroxy-3-methoxyphenyl)methylene]- can be compared with other similar compounds, such as:
Vanillin Thiosemicarbazone: Similar in structure but lacks the same level of biological activity.
4-Hydroxy-3-methoxybenzaldehyde Thiosemicarbazone: Shares similar chemical properties but differs in its specific applications and effectiveness.
特性
CAS番号 |
5351-92-8 |
|---|---|
分子式 |
C9H11N3O2S |
分子量 |
225.27 g/mol |
IUPAC名 |
[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-14-8-4-6(2-3-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15)/b11-5- |
InChIキー |
FJQYXPHDGKUTQE-WZUFQYTHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=S)N)O |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103282.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103285.png)
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103297.png)

![[(2S,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14103312.png)
![2-[3'-(Trifluoromethyl)biphenyl-2-yl]ethanamine](/img/structure/B14103315.png)

![1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103321.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14103349.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103352.png)

![1-(benzylthio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14103370.png)

